2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory and antimicrobial effects.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a sulfonamide group attached to a pentamethylbenzene moiety and a tetrahydrobenzo[f][1,4]oxazepin derivative.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities. The focus here is on the compound's anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of benzenesulfonamide derivatives found that compounds similar to this compound demonstrated significant inhibition of carrageenan-induced paw edema in rats. The tested compounds showed inhibition rates of approximately 94.69% , 89.66% , and 87.83% at different time intervals (1h, 2h, and 3h respectively) .
Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives has been well-documented. In vitro studies have shown that related compounds exhibit varying degrees of activity against common pathogens:
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4d | E. coli | 6.72 mg/mL |
4h | S. aureus | 6.63 mg/mL |
4a | P. aeruginosa | 6.67 mg/mL |
4e | C. albicans | 6.63 mg/mL |
4f | B. subtilis | 6.63 mg/mL |
4e | A. niger | 6.28 mg/mL |
These results indicate that the compound could be effective against a range of bacterial and fungal pathogens .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in inflammation and microbial growth:
- Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) may play a crucial role.
- Antimicrobial Mechanism : Compounds like this may disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis.
Case Studies
Several studies have focused on related compounds within the same chemical family:
- In Vivo Studies : A study involving rats demonstrated significant reductions in inflammation markers when treated with sulfonamide derivatives.
- In Vitro Studies : Laboratory tests revealed potent antimicrobial activity against both gram-positive and gram-negative bacteria.
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-11-12(2)14(4)19(15(5)13(11)3)27(24,25)22-16-6-7-18-17(10-16)20(23)21-8-9-26-18/h6-7,10,22H,8-9H2,1-5H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSXXQIYNWVKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.